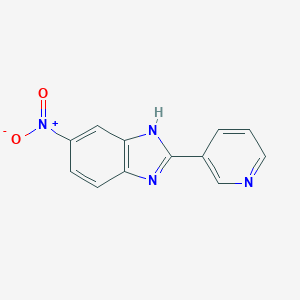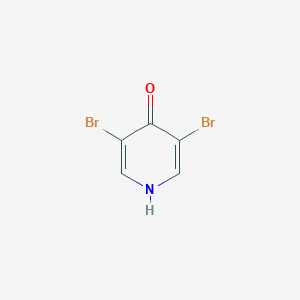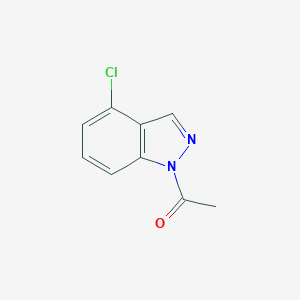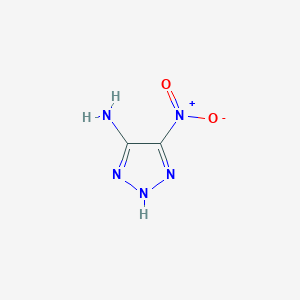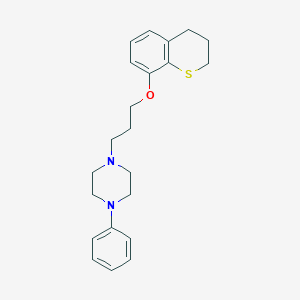
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters, including GABA, serotonin, and dopamine. It has also been shown to interact with various ion channels, including voltage-gated sodium channels and NMDA receptors.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- has been found to produce various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and serotonin in the brain, which are known to have anxiolytic and antidepressant effects. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- in lab experiments is its potent and specific pharmacological effects. It has been shown to produce consistent results in animal models, making it a valuable tool for studying various physiological and pathological processes. However, its high cost and limited availability can be a significant limitation for some researchers.
Direcciones Futuras
There are several potential future directions for research on Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-. One possible direction is to explore its potential applications in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression. Another direction is to investigate its effects on other neurotransmitter systems, such as glutamate and acetylcholine. Moreover, further research is needed to elucidate the exact mechanism of action of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- involves the reaction of 3-(3,4-dihydro-2H-1-benzothiopyran-8-yloxy)propanol with phenylpiperazine in the presence of a base. This reaction leads to the formation of the desired product, which can be purified using various techniques, including column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticonvulsant, antidepressant, and anxiolytic activities in animal models. Moreover, it has been found to possess significant analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers.
Propiedades
Número CAS |
153804-53-6 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- |
Fórmula molecular |
C22H28N2OS |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28N2OS/c1-2-9-20(10-3-1)24-15-13-23(14-16-24)12-6-17-25-21-11-4-7-19-8-5-18-26-22(19)21/h1-4,7,9-11H,5-6,8,12-18H2 |
Clave InChI |
CHNULUFNAXCTTN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1 |
SMILES canónico |
C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1 |
Otros números CAS |
153804-53-6 |
Sinónimos |
1-phenyl-4-(3-thiochroman-8-yloxypropyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



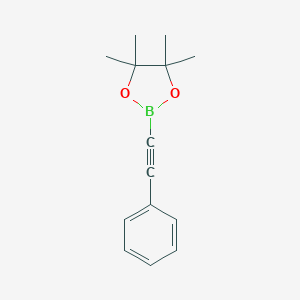
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
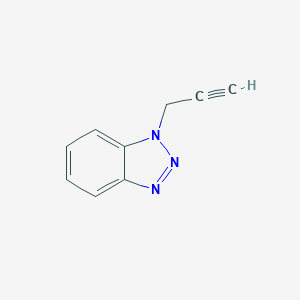
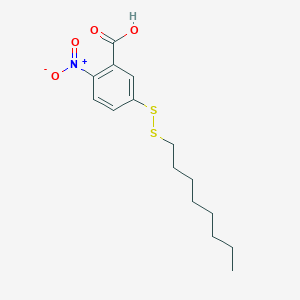

![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
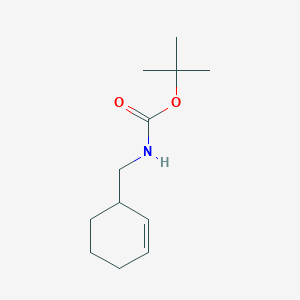
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
